molecular formula C26H16N4S4 B3069169 4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene) CAS No. 1581771-50-7

4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)

Cat. No.: B3069169
CAS No.: 1581771-50-7
M. Wt: 512.7 g/mol
InChI Key: ABNARIHKWRBIIL-UHFFFAOYSA-N
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Description

4,4’,5,5’-Tetra(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene): is a complex organic compound that features a unique structure with multiple pyridine and dithiolylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,5,5’-Tetra(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) typically involves the following steps:

    Formation of the dithiolylidene core: This step involves the reaction of appropriate dithiol precursors under controlled conditions to form the dithiolylidene core.

    Introduction of pyridine groups: The pyridine groups are introduced through a series of substitution reactions, where pyridine derivatives are reacted with the dithiolylidene core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,4’,5,5’-Tetra(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolylidene groups to thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4,4’,5,5’-Tetra(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) has several scientific research applications:

    Coordination Chemistry: It serves as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs).

    Materials Science: The compound is used in the development of conductive materials and sensors.

    Biological Studies: Its ability to form complexes with metal ions makes it useful in studying metalloproteins and enzyme mimetics.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4,4’,5,5’-Tetra(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) involves its ability to coordinate with metal ions through its pyridine and dithiolylidene groups. This coordination can lead to the formation of stable complexes that exhibit unique electronic and structural properties. The molecular targets include metal ions such as copper, zinc, and iron, and the pathways involved are primarily related to coordination chemistry and electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bipyridine: A simpler compound with two pyridine groups connected by a single bond.

    2,2’-Bipyridine: Another bipyridine derivative with the pyridine groups connected at the 2-position.

    1,10-Phenanthroline: A compound with a similar ability to coordinate with metal ions but with a different structural framework.

Uniqueness

4,4’,5,5’-Tetra(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) is unique due to its combination of pyridine and dithiolylidene groups, which allows for versatile coordination modes and the formation of complex structures. This makes it particularly valuable in the design of novel materials and coordination polymers.

Properties

IUPAC Name

4-[2-(4,5-dipyridin-4-yl-1,3-dithiol-2-ylidene)-5-pyridin-4-yl-1,3-dithiol-4-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N4S4/c1-9-27-10-2-17(1)21-22(18-3-11-28-12-4-18)32-25(31-21)26-33-23(19-5-13-29-14-6-19)24(34-26)20-7-15-30-16-8-20/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNARIHKWRBIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(SC(=C3SC(=C(S3)C4=CC=NC=C4)C5=CC=NC=C5)S2)C6=CC=NC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)
Reactant of Route 2
4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)
Reactant of Route 3
4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)
Reactant of Route 4
4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)
Reactant of Route 5
4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)
Reactant of Route 6
4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)

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